2-[(Oct-1-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole
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Overview
Description
2-[(Oct-1-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound belongs to the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Oct-1-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole typically involves the reaction of oct-1-en-1-yl thiol with a suitable thiazole precursor under controlled conditions. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea or thioamides .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-[(Oct-1-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms in the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
2-[(Oct-1-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of dyes, pigments, and rubber vulcanization agents
Mechanism of Action
The mechanism of action of 2-[(Oct-1-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: It may affect cellular pathways related to oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-[(Oct-1-en-1-yl)sulfanyl]pyrimidine
- 2-[(Oct-1-en-1-yl)sulfanyl]naphthalene
- 2-[(Oct-1-en-1-yl)sulfanyl]-1,3-benzoxazole
Uniqueness
2-[(Oct-1-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of sulfur and nitrogen atoms within the thiazole ring makes it particularly versatile for various applications in research and industry .
Properties
CAS No. |
830321-05-6 |
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Molecular Formula |
C11H19NS2 |
Molecular Weight |
229.4 g/mol |
IUPAC Name |
2-oct-1-enylsulfanyl-4,5-dihydro-1,3-thiazole |
InChI |
InChI=1S/C11H19NS2/c1-2-3-4-5-6-7-9-13-11-12-8-10-14-11/h7,9H,2-6,8,10H2,1H3 |
InChI Key |
RVUHVYJRJAMWKX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=CSC1=NCCS1 |
Origin of Product |
United States |
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